molecular formula C17H18Cl2N2O3S B7552565 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide

2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide

Cat. No. B7552565
M. Wt: 401.3 g/mol
InChI Key: QZNOTFKCWHMFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide, also known as DMSA, is a chemical compound that has been extensively studied for its potential therapeutic applications in various fields of medicine. DMSA belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which play a key role in the development of various diseases. 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in the production of pro-inflammatory cytokines, such as COX-2 and iNOS. 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been extensively studied for its biological activities, and its mechanism of action has been well characterized. However, 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide also has some limitations for use in lab experiments. It can be toxic to some cell types at high concentrations, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide. One area of research is the development of novel 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide analogs with improved biological activities. Another area of research is the investigation of the potential use of 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the biological effects of 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide.

Synthesis Methods

The synthesis of 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide involves the reaction of 2,4-dichlorobenzene with N-methyl-N-(3-sulfamoylphenyl)ethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide has been studied for its potential use in treating various types of cancer, including breast cancer, lung cancer, and prostate cancer. It has also been shown to be effective against bacterial infections, including MRSA.

properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18Cl2N2O3S/c1-11(12-4-3-5-15(8-12)25(20,23)24)21(2)17(22)9-13-6-7-14(18)10-16(13)19/h3-8,10-11H,9H2,1-2H3,(H2,20,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNOTFKCWHMFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)S(=O)(=O)N)N(C)C(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-N-methyl-N-[1-(3-sulfamoylphenyl)ethyl]acetamide

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